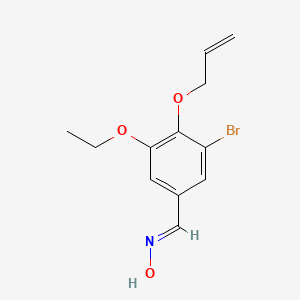

4-(allyloxy)-3-bromo-5-ethoxybenzaldehyde oxime

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

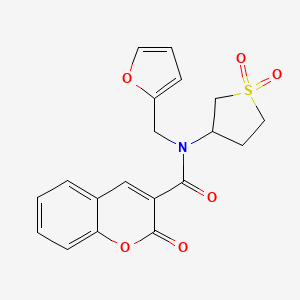

"4-(allyloxy)-3-bromo-5-ethoxybenzaldehyde oxime" is a compound likely of interest for its potential applications in organic synthesis, material science, or medicinal chemistry. Its structure suggests it is a derivative of benzaldehyde oxime, substituted with allyloxy, ethoxy, and bromo groups, which could influence its physical, chemical, and reactivity profiles.

Synthesis Analysis

The synthesis of such compounds typically involves multi-step organic reactions, starting from substituted benzaldehydes or hydroxybenzaldehydes. For example, the synthesis of complex oximes can involve the initial formation of the aldehyde group, followed by its subsequent conversion to oxime using hydroxylamine. Additionally, substitution reactions can be used to introduce allyloxy and ethoxy groups, potentially through etherification processes, and bromination reactions for the bromo substituent (Ghalla et al., 2018).

Molecular Structure Analysis

The molecular structure of such a compound would be characterized by its specific functional groups: the oxime group (-C=NOH), which influences hydrogen bonding and molecular conformation; the bromo (Br) and ethoxy (OEt) substituents, affecting electron distribution and molecular polarity; and the allyloxy group (O-allyl), adding to the molecule's potential for further reactions through the allyl moiety. Crystallographic analysis and spectroscopic methods, such as NMR and IR, are crucial for understanding the conformation and electronic structure of the molecule (Dong et al., 2006).

Chemical Reactions and Properties

The presence of oxime, ether, and bromo functionalities suggests that "4-(allyloxy)-3-bromo-5-ethoxybenzaldehyde oxime" would participate in a variety of chemical reactions. Oximes can undergo Beckmann rearrangement, allyloxy groups can be involved in allylic substitutions, and bromo groups are amenable to nucleophilic substitution reactions. These reactions can be leveraged in synthetic chemistry to create a wide array of derivatives and complex molecules (Kokubo et al., 1999).

Physical Properties Analysis

The physical properties of this compound, such as melting point, boiling point, and solubility, would be influenced by its molecular structure. The presence of the bromo group increases molecular weight and possibly lowers volatility, whereas the oxime and ether groups might enhance solubility in polar solvents. Computational and experimental studies would provide precise data on these properties.

Chemical Properties Analysis

Chemically, the reactivity of "4-(allyloxy)-3-bromo-5-ethoxybenzaldehyde oxime" would be dictated by its functional groups. The oxime group is known for its ability to form coordination complexes with metals, the bromo group for its electrophilic character, and the allyloxy group for participation in radical and nucleophilic substitutions. These properties could make the compound a versatile intermediate in organic synthesis and coordination chemistry (Balachander & Manimekalai, 2017).

Applications De Recherche Scientifique

Synthesis and Structural Characterization

- A study focused on the synthesis and structural characterization of N-Piperidine benzamides CCR5 antagonists, involving similar bromination and allyloxy substitution reactions. This research highlights the potential of such compounds in the development of novel non-peptide CCR5 antagonists, which could have implications in therapeutic research, especially for conditions like HIV (Cheng De-ju, 2015).

Chemical Transformations and Catalysis

- Research on the Cu(OAc)2-catalyzed remote benzylic C(sp3)–H oxyfunctionalization showcases the importance of specific functional groups in facilitating the transformation of aromatic compounds. This study might offer a perspective on how similar compounds could be utilized in catalytic processes or synthesis of aromatic carbonyl compounds, highlighting the method's value for fundamental research and practical applications (Jian-An Jiang et al., 2014).

Liquid Crystalline and Fire Retardant Molecules

- Another study describes the synthesis of novel liquid crystalline and fire retardant molecules based on a six-armed cyclotriphosphazene core containing Schiff base and amide linking units. The research might provide insights into designing materials with specific properties, such as liquid crystal behavior and fire retardancy, by incorporating similar chemical moieties (Z. Jamain et al., 2020).

Molecular Design for Ions Detection

- A study on the molecular design strategies for multifunctional probes capable of simultaneous ions detection in living cells and zebrafishes introduces an innovative approach to molecular polarity adjustment. This could hint at potential applications of similar compounds in designing chemosensors or probes for biomedical research (Gang Zhao et al., 2019).

Alcohol Oxidation Catalysts

- Research on sulfonated Schiff base copper(II) complexes as catalysts in alcohol oxidation presents a synthesis route and crystal structures of complexes that might be relevant for understanding how structurally similar compounds could serve as efficient and selective catalysts in organic transformations (S. Hazra et al., 2015).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(NE)-N-[(3-bromo-5-ethoxy-4-prop-2-enoxyphenyl)methylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO3/c1-3-5-17-12-10(13)6-9(8-14-15)7-11(12)16-4-2/h3,6-8,15H,1,4-5H2,2H3/b14-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXDSNVDDCYESMA-RIYZIHGNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)C=NO)Br)OCC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C(=CC(=C1)/C=N/O)Br)OCC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Allyloxy)-3-bromo-5-ethoxybenzaldehyde oxime | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-bromo-N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-furamide](/img/structure/B5571373.png)

![7-isopropyl-N-[1-(3-isoxazolyl)ethyl]-N-methyl[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B5571394.png)

![1,3,7-trimethyl-8-({1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}thio)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5571396.png)

![(1S*,5R*)-6-(2-methoxyethyl)-3-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5571406.png)

![8-[(2-ethyl-4-methyl-1,3-oxazol-5-yl)carbonyl]-3-(2-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5571420.png)

![3-(1-methylbutyl)-8-[3-(2-oxopyridin-1(2H)-yl)propanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5571426.png)

![3-methyl-1-[2-(2-naphthyloxy)propanoyl]piperidine](/img/structure/B5571432.png)

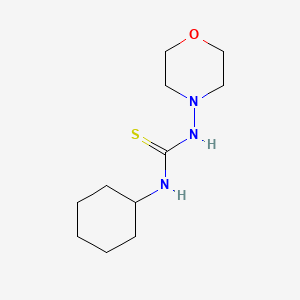

![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N'-phenylthiourea](/img/structure/B5571440.png)

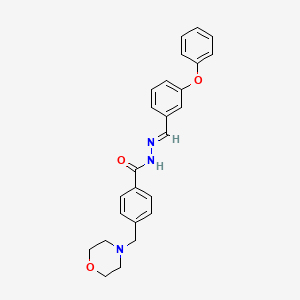

![({4-methyl-5-[(8-quinolinyloxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetic acid](/img/structure/B5571447.png)